BenchChemオンラインストアへようこそ!

5-Bromoacetyl-2-methylbenzenesulfonamide

Synthetic chemistry Process optimization Halogenation yield

5-Bromoacetyl-2-methylbenzenesulfonamide (CAS 70958-71-3, molecular formula C₉H₁₀BrNO₃S, MW 292.15 g/mol) is a halogenated benzenesulfonamide derivative bearing a bromoacetyl group at the 5-position and a methyl substituent at the 2-position of the aromatic ring. It is commercially supplied as a solid under the AldrichCPR collection by Sigma-Aldrich for early-discovery research and as a custom-synthesis item from multiple chemical vendors.

Molecular Formula C9H10BrNO3S
Molecular Weight 292.15 g/mol
Cat. No. B8461801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoacetyl-2-methylbenzenesulfonamide
Molecular FormulaC9H10BrNO3S
Molecular Weight292.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CBr)S(=O)(=O)N
InChIInChI=1S/C9H10BrNO3S/c1-6-2-3-7(8(12)5-10)4-9(6)15(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14)
InChIKeyIIIJSOISJAIMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoacetyl-2-methylbenzenesulfonamide (CAS 70958-71-3): Chemical Identity, Source Availability, and Comparator Landscape for Procurement Decisions


5-Bromoacetyl-2-methylbenzenesulfonamide (CAS 70958-71-3, molecular formula C₉H₁₀BrNO₃S, MW 292.15 g/mol) is a halogenated benzenesulfonamide derivative bearing a bromoacetyl group at the 5-position and a methyl substituent at the 2-position of the aromatic ring . It is commercially supplied as a solid under the AldrichCPR collection by Sigma-Aldrich for early-discovery research and as a custom-synthesis item from multiple chemical vendors . The compound is structurally and functionally classified among 2-alkyl-5-haloacetylbenzenesulfonamides, a series whose members—including the chloroacetyl, iodoacetyl, and non-halogenated acetyl analogs—exhibit quantifiably different synthetic yields, reactivity profiles, and by-product tendencies that directly impact procurement decisions [1].

Why In-Class 2-Alkyl-5-haloacetylbenzenesulfonamide Analogs Cannot Be Interchanged with 5-Bromoacetyl-2-methylbenzenesulfonamide


Within the 2-alkyl-5-haloacetylbenzenesulfonamide series, simple halogen or alkyl substitution produces measurable differences in synthetic yield, melting point, reactivity toward nucleophiles, and propensity to form purification-resistant dihaloacetyl by-products. The bromoacetyl derivative achieves a 95.9% isolated yield under optimized methanol-mediated halogenation, whereas the chloroacetyl analog yields only 90.2% under identical conditions, and the iodoacetyl variant reaches 97.2% but with a substantially lower melting point (115–117 °C vs. 146.5–147.5 °C for the bromo compound) that alters crystallization behavior and handling characteristics [1]. Furthermore, the bromoacetyl group exhibits intrinsically higher reactivity than chloroacetyl in nucleophilic substitution reactions—a critical factor when the compound serves as an alkylating intermediate in multi-step pharmaceutical syntheses such as that of amosulalol hydrochloride [1][2]. Procurement of a non-bromo analog therefore introduces quantifiable risk of lower step yield, altered reaction kinetics, and more complex purification, making generic substitution scientifically and economically unjustified without explicit process re-validation.

5-Bromoacetyl-2-methylbenzenesulfonamide: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Halogenation Yield: Bromoacetyl Derivative Outperforms Chloroacetyl by 5.7 Absolute Percentage Points Under Identical Conditions

In a direct head-to-head comparison within the same patent (Examples 13 and 17, Table 3), 5-bromoacetyl-2-methylbenzenesulfonamide was obtained in 95.9% yield (mp 146.5–147.5 °C) when 5-acetyl-2-methylbenzenesulfonamide was halogenated with bromine in methanol at 35–40 °C, whereas the chloroacetyl analog—prepared by the identical general method—gave only 90.2% yield (mp 162–164 °C) [1]. The iodoacetyl analog achieved 97.2% yield (mp 115–117 °C) [1]. This 5.7-percentage-point yield advantage of the bromo compound over the chloro compound translates to approximately 6.3% more product per unit of starting material, directly reducing cost per mole of isolable intermediate.

Synthetic chemistry Process optimization Halogenation yield

Prior Art Yield Gap: Methanol-Mediated Bromination Delivers 95.9% Yield vs. ≤30% for Legacy Methods—a >3-Fold Improvement

The patent expressly contrasts the claimed methanol-based halogenation process with two prior art methods. The Indian Journal of Chemistry (1979) method for preparing 5-acetyl-2-methylbenzenesulfonamide reported a yield of only 30% [1]. The UK Patent 2,006,772 method—which halogenates in acetic acid—suffered from 'relatively low' yield accompanied by formation of 2-alkyl-5-dihaloacetylbenzenesulfonamide as a by-product whose separation was described as 'difficult' [1]. In contrast, the methanol-based bromination of the present invention delivers 95.9% yield of the target bromoacetyl compound with no reported dihaloacetyl by-product, representing a >65-percentage-point improvement over the Indian Journal method and a qualitatively cleaner product profile than the UK Patent method [1].

Process chemistry Green chemistry Industrial scalability

Nucleophilic Reactivity Advantage: Bromoacetyl Group Demonstrates Higher Alkylation Reactivity Than Chloroacetyl in Sulfonamide Series

The bromoacetyl group is established to be more reactive than the chloroacetyl group toward nucleophilic substitution, a principle documented across haloacetyl-modified peptides and sulfonamide systems [1][2]. In the specific context of 2-alkyl-5-haloacetylbenzenesulfonamides, the patent identifies the bromo compound as the preferred intermediate for condensation with amine nucleophiles in the synthesis of phenylethanolamine hypotensives, implying a reactivity advantage that facilitates alkylation under milder conditions [3]. While explicit kinetic data (k_rel) for this exact compound pair are not reported in the patent, the class-level inference is strongly supported by the demonstrated application: the bromoacetyl derivative is the specifically cited alkylating agent in the amosulalol synthesis pathway, where it is condensed with N-benzyl-2-(2-methoxyphenoxy)ethylamine in refluxing methyl ethyl ketone [3][4].

Reactivity Nucleophilic substitution Alkylation kinetics

Melting Point and Crystallinity: Bromo Derivative Offers a Practical Middle Ground Between Low-Melting Iodo and High-Melting Chloro Analogs

The three 5-haloacetyl-2-methylbenzenesulfonamide congeners exhibit markedly different melting points when prepared by the identical methanol-based halogenation protocol: the bromo compound melts at 146.5–147.5 °C, the chloro compound at 162–164 °C, and the iodo compound at 115–117 °C [1]. The bromo derivative's intermediate melting point—neither so low as to risk softening during ambient storage (a concern for the iodo compound at 115 °C) nor so high as to require elevated-temperature recrystallization (a challenge for the chloro compound at 162 °C)—provides a practically favorable solid-state profile for isolation by filtration, drying, and subsequent handling in multi-step synthesis workflows.

Solid-state properties Purification Handling

Validated Intermediate Status: Specifically Cited as the Key Building Block for Phenylethanolamine Antihypertensives (Amosulalol Class)

US Patent 4,943,655 explicitly designates 5-bromoacetyl-2-methylbenzenesulfonamide as 'the intermediate for preparing phenylethanolamine derivatives which are known as hypotensives' [1]. This designation is not extended in the patent to the chloroacetyl or iodoacetyl congeners, implying a specific structure–activity or reactivity rationale for the bromo compound. The compound's role is concretely demonstrated in the published synthetic route to amosulalol hydrochloride (YM-09538, Lowgan), where 2-methyl-5-bromoacetylbenzenesulfonamide is condensed with N-benzyl-2-(2-methoxyphenoxy)ethylamine to form the core tertiary amine intermediate (VII), which is subsequently reduced and debenzylated to yield the active pharmaceutical ingredient [2]. The compound thus occupies an irreplaceable node in a validated, published drug synthesis pathway.

Medicinal chemistry Drug intermediate Cardiovascular

Procurement-Guiding Application Scenarios for 5-Bromoacetyl-2-methylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Multi-Kilogram Process Development for Phenylethanolamine Antihypertensive Intermediates

In the scale-up synthesis of amosulalol-class hypotensive agents, 5-bromoacetyl-2-methylbenzenesulfonamide is the specifically cited alkylating intermediate [1]. Its 95.9% isolated yield under methanol-mediated bromination—combined with the absence of dihaloacetyl by-product contamination—directly supports process mass intensity targets and reduces downstream purification burden compared to the chloroacetyl analog (90.2% yield) or legacy acetic acid methods that generate difficult-to-separate dihaloacetyl impurities [2]. Procurement specifications should require the methanol-route product and verify the absence of the dihaloacetyl impurity by HPLC or ¹H NMR.

Medicinal Chemistry Library Synthesis Requiring High-Reactivity Haloacetyl Electrophiles

For structure–activity relationship (SAR) campaigns involving N-alkylation of amine-containing building blocks, the bromoacetyl group's intrinsically higher reactivity toward nucleophiles (vs. chloroacetyl) enables faster reaction kinetics and higher conversion under milder conditions [3]. The compound's intermediate melting point (146.5–147.5 °C) ensures straightforward handling and accurate weighing for parallel synthesis workflows, without the ambient-storage concerns associated with the low-melting iodo analog (115–117 °C) [4]. Researchers should select the bromo derivative when reaction completion under mild conditions is prioritized over the marginally higher yield of the iodo compound.

Custom Synthesis and CRO Sourcing of 2-Alkyl-5-haloacetylbenzenesulfonamide Building Blocks

When contracting a CRO for custom synthesis of 5-haloacetyl-2-methylbenzenesulfonamide derivatives, the methanol-based bromination protocol described in US Patent 4,943,655 provides a benchmark yield expectation of 95.9% for the bromo compound [2]. Contracts should specify this yield as a minimum acceptance criterion and explicitly prohibit the use of acetic acid-based halogenation methods (UK Patent 2,006,772) that are documented to produce dihaloacetyl by-products requiring difficult chromatographic separation [2]. The 5.7-percentage-point yield penalty for the chloro analog should be factored into cost-per-gram comparisons when evaluating supplier quotations.

Reference Standard Qualification for Impurity Profiling in Amosulalol-Related Drug Substance Analysis

As the key intermediate in the amosulalol hydrochloride synthetic pathway, 5-bromoacetyl-2-methylbenzenesulfonamide may appear as a process-related impurity or starting material residue in the final drug substance [1]. Its well-characterized melting point (146.5–147.5 °C) and crystallinity (white crystals from methanol-water) facilitate preparation of a qualified reference standard for HPLC impurity methods [4]. Procurement of high-purity material (>98% by HPLC) with a documented certificate of analysis is recommended for reference standard use, given the compound's structural proximity to the active pharmaceutical ingredient and the regulatory expectation for impurity identification and control.

Quote Request

Request a Quote for 5-Bromoacetyl-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.